molecular formula C11H17N3O3 B11798916 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid

1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11798916
M. Wt: 239.27 g/mol
InChI Key: QFDQHOCDLQMBGF-UHFFFAOYSA-N
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Description

1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine backbone substituted at the 4-position with a carboxylic acid group. The piperidine ring is further functionalized with a 1-ethyl-5-oxo-4,5-dihydroimidazol-2-yl moiety. The ethyl group at the 1-position of the imidazolone enhances lipophilicity compared to shorter alkyl chains, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. While direct data on this compound’s applications are unavailable in the provided evidence, structurally related compounds are often explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor modulators .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

1-(1-ethyl-5-oxo-4H-imidazol-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C11H17N3O3/c1-2-14-9(15)7-12-11(14)13-5-3-8(4-6-13)10(16)17/h8H,2-7H2,1H3,(H,16,17)

InChI Key

QFDQHOCDLQMBGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CN=C1N2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Typical Synthetic Route

  • Formation of the Imidazole Ring:
    • Reactants: Ethyl derivatives and appropriate carbonyl compounds.
    • Conditions: Acidic or basic catalysts may be used to facilitate the reaction.
  • Piperidine Ring Construction:
    • Utilize piperidine derivatives and react with the imidazole precursor.
  • Carboxylic Acid Introduction:
    • Employ carboxylation techniques to introduce the carboxylic acid group at the desired position.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

1. Anticancer Activity:
Research indicates that derivatives of this compound have shown promise as anticancer agents. For instance, studies have highlighted its potential in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties:
The compound has demonstrated antibacterial and antifungal activities in preliminary studies. It appears to disrupt microbial cell wall synthesis, leading to cell death .

3. Enzyme Inhibition:
Preliminary data suggest that this compound can inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells, potentially providing a therapeutic avenue for treatment .

Case Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives of piperidine and evaluated their anticancer properties. The results indicated that certain modifications to the structure enhanced cytotoxicity against human cancer cell lines, suggesting that 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid could be a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Screening

A separate study focused on testing the antimicrobial efficacy of various synthesized compounds derived from piperidine frameworks, including our target compound. The findings revealed significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Differences :

  • The imidazolone ring bears a methyl group instead of ethyl at the 1-position.
    Implications :
  • Molecular weight: 225.24 g/mol (vs. 239.27 g/mol for the ethyl analog, calculated based on formula C11H17N3O3).
    Safety Data :
  • Precautionary statements (P101, P102, P210) emphasize avoiding heat, ignition sources, and child exposure .

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid (CAS 406476-31-1)

Structural Differences :

  • Replaces the imidazolone ring with a pyridyl group substituted with a trifluoromethyl (-CF3) group.
    Implications :
  • The electron-withdrawing -CF3 group increases acidity of the carboxylic acid (pKa reduction) and enhances metabolic stability.
  • Higher melting point (162–164°C ), suggesting stronger crystalline packing compared to imidazolone derivatives.
  • Molecular weight: 274.23 g/mol , with fluorine atoms contributing to improved bioavailability in some drug candidates .

2-(4-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic Acid

Structural Differences :

  • Replaces piperidine with a nicotinic acid (pyridine-3-carboxylic acid) scaffold.
    Implications :
  • Carboxylic acid at the 3-position (vs. 4-position in piperidine) alters spatial orientation in molecular interactions .

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid (CAS 1338683-32-1)

Structural Differences :

  • Incorporates a 1,2,4-oxadiazole ring linked to pyridine and imidazole.
    Implications :
  • Oxadiazole is a bioisostere for ester/amide groups, improving metabolic resistance.
  • Molecular weight: 285.26 g/mol , with additional nitrogen and oxygen atoms enhancing hydrogen-bonding capacity .

Biological Activity

1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid, also known by its CAS number 1707394-63-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O3C_{12}H_{13}N_{3}O_{3} with a molecular weight of 247.25 g/mol. The structure incorporates both imidazole and piperidine rings, which are known for their diverse biological activities.

PropertyValue
CAS Number1707394-63-5
Molecular FormulaC₁₂H₁₃N₃O₃
Molecular Weight247.25 g/mol

Anticancer Properties

Research indicates that compounds containing imidazole and piperidine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells, by enhancing caspase activity and causing morphological changes at specific concentrations (1.0 μM to 10.0 μM) .

Antiviral Activity

The compound's antiviral potential has also been explored, particularly against viruses such as HSV-1 and other RNA viruses. In vitro studies demonstrate that similar compounds can inhibit viral replication effectively, suggesting that 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid may share these properties .

Case Studies

Several case studies highlight the biological evaluations of related compounds:

  • Study on Anticancer Activity : A derivative demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential as a microtubule-destabilizing agent .
  • Antiviral Screening : Compounds similar to 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine were tested against various viruses, showing promising results in reducing viral titers in cell cultures .
  • Antibacterial Testing : Testing against resistant strains showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 4–8 μg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The activation of caspases suggests a pathway through which the compound induces programmed cell death in cancer cells.
  • Viral Replication Inhibition : Similar compounds have been shown to interfere with viral entry or replication processes.
  • Bacterial Growth Inhibition : The structural features allow for interaction with bacterial enzymes or receptors critical for survival.

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